Benzenesulfenamide, N,N-diethyl-4-nitro-
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Overview
Description
Benzenesulfenamide, N,N-diethyl-4-nitro- is an organic compound belonging to the class of sulfenamides It is characterized by the presence of a benzenesulfenamide group with N,N-diethyl and 4-nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfenamide, N,N-diethyl-4-nitro- typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for Benzenesulfenamide, N,N-diethyl-4-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfenamide, N,N-diethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfenamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted sulfenamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfenamide, N,N-diethyl-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of rubber and other polymers.
Mechanism of Action
The mechanism of action of Benzenesulfenamide, N,N-diethyl-4-nitro- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-nitro-
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N-(4-nitrophenyl)-
Uniqueness
Benzenesulfenamide, N,N-diethyl-4-nitro- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its N,N-diethyl and 4-nitro groups make it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
112128-60-6 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-ethyl-N-(4-nitrophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZVPPFJYKOXMNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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